molecular formula C20H28N2O5 B12159064 Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12159064
M. Wt: 376.4 g/mol
InChI Key: YGCKDYXHERROEO-UHFFFAOYSA-N
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Description

Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structure in many biologically active molecules. The presence of multiple functional groups, including methoxy, methylbutoxy, and carboxylate, contributes to its diverse chemical reactivity and potential utility in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include:

    Catalysts: Acidic catalysts such as hydrochloric acid or Lewis acids like zinc chloride.

    Solvents: Ethanol or methanol are commonly used solvents.

    Temperature: The reaction is usually carried out at reflux temperatures (around 70-80°C).

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized for higher yields and purity. This could involve:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product from by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylbutoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Br₂, Cl₂) for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its interaction with biological targets. The compound may:

    Bind to enzymes: Inhibiting or activating their activity.

    Interact with receptors: Modulating signal transduction pathways.

    Affect cellular processes: Such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other tetrahydropyrimidine derivatives:

    Ethyl 4-[3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methylbutoxy group, which may affect its solubility and reactivity.

    Ethyl 4-[3-methylbutoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methoxy group, potentially altering its electronic properties and biological activity.

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-6-26-19(23)17-13(4)21-20(24)22-18(17)14-7-8-15(16(11-14)25-5)27-10-9-12(2)3/h7-8,11-12,18H,6,9-10H2,1-5H3,(H2,21,22,24)

InChI Key

YGCKDYXHERROEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCCC(C)C)OC)C

Origin of Product

United States

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